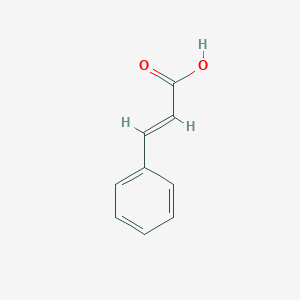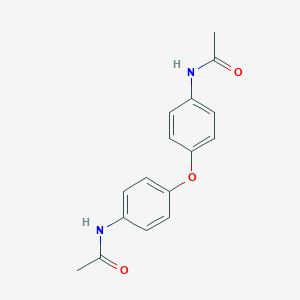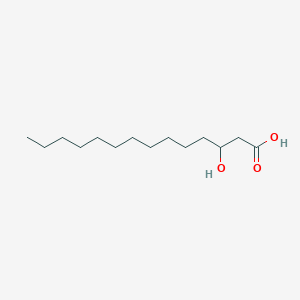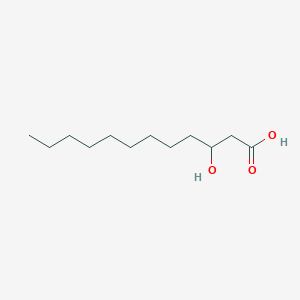
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of compounds structurally related to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves multi-step chemical processes. For instance, the precursor for the synthesis of a related compound, 3-hydroxynaphthyl-2-[N-benzyl)-piperidyl]-acetate hydrochloride, was prepared through a four-step synthesis starting from ethyl-4-pyridyl acetate (Matarrese et al., 2000).
Molecular Structure Analysis
- A compound with a similar indole structure, methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, exhibits a dihedral angle between the oxadiazole ring and the benzene ring, indicating a significant structural feature relevant to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Wang et al., 2005).
Chemical Reactions and Properties
- Chemical reactions involving compounds with indole structures can be intricate. For instance, the compound "2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole" under basic conditions resulted in C-alkylated products (Hugel et al., 1992).
Physical Properties Analysis
- The physical properties of structurally similar compounds, such as "Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate," are characterized by planar molecular structures and intramolecular hydrogen-bond interactions, which might be relevant for Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Kannan et al., 2013).
Chemical Properties Analysis
- The chemical properties of indole derivatives can include reactions under various conditions. For instance, "2-acetamido-N-benzyl-2-(methoxyamino)acetamides" displayed specific conformational structures and hydrogen bonding, which are essential in understanding the chemical behavior of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Camerman et al., 2005).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Impurity Analysis : Goverdhan et al. (2009) identified and synthesized impurities in zafirlukast, a drug used in asthma treatment. One of the impurities closely relates to the molecular structure of interest, highlighting the compound's relevance in pharmaceutical analysis and quality control (Goverdhan et al., 2009).
Leukotriene Synthesis Inhibition : Hutchinson et al. (2009) described the development of a leukotriene synthesis inhibitor, which shares structural similarity with Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. This compound shows potential in treating asthma and allergic rhinitis (Hutchinson et al., 2009).
Synthesis of Novel Compounds : Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives, starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. This research contributes to the understanding of new compound synthesis involving structures related to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Wang et al., 2016).
Anti-Tuberculosis Agents : Sharma et al. (2019) designed and synthesized compounds based on Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate for potential use as anti-tuberculosis agents. Their work provides insights into the development of new therapeutics for tuberculosis (Sharma et al., 2019).
Metal Ion Interaction Studies : Dendrinou-Samara et al. (1998) investigated the interactions between certain anti-inflammatory drugs and metal ions like Zn(II), Cd(II), and Pt(II). Their research contributes to the understanding of how similar compounds can interact with metal ions, which is relevant to pharmacology and bioinorganic chemistry (Dendrinou-Samara et al., 1998).
Safety And Hazards
As a chemical compound, “Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” should be handled with appropriate laboratory safety procedures, including wearing suitable protective equipment and avoiding inhalation, skin contact, and eye contact . In case of accidental contact or ingestion, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYFSIPIJCMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

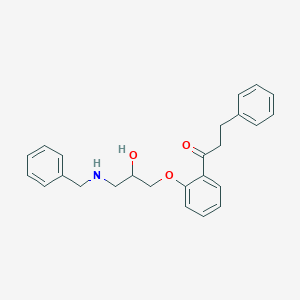
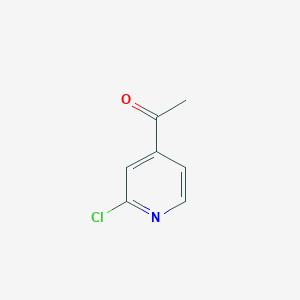
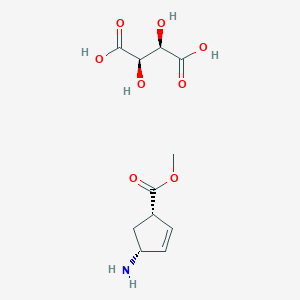
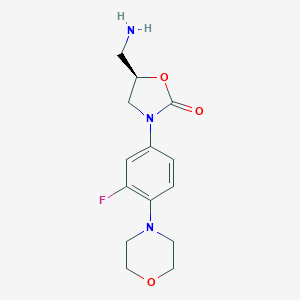
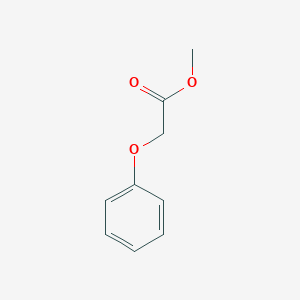
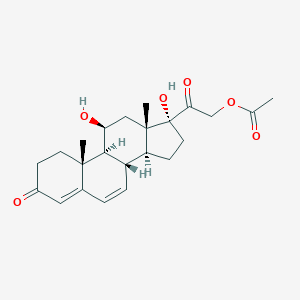
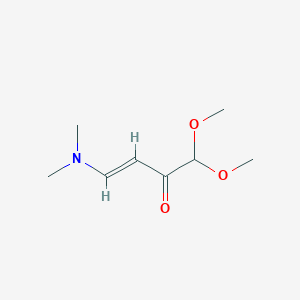
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)

